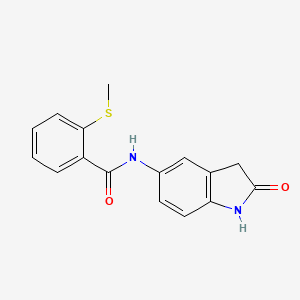![molecular formula C11H5F3N2 B6417005 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 5283-30-7](/img/structure/B6417005.png)
2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
In Suzuki-coupling reactions, trifluoromethyl groups are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group can vary widely depending on the rest of the molecule. For example, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .作用機序
The mechanism of action of 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile is not fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can result in increased alertness, improved memory, and enhanced cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a wide range of effects on the body. It has been shown to have an anti-inflammatory effect, as well as to reduce the risk of cancer. Additionally, it has been shown to have an antidepressant effect, as well as to improve memory and cognitive performance.
実験室実験の利点と制限
2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound, making it ideal for use in research. Additionally, it is a highly versatile compound, and can be used in a wide range of experiments. However, it has a low boiling point, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile. One potential area of research is the use of this compound in drug design. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of novel therapeutics. Additionally, further research could be conducted into the mechanism of action of this compound, as well as into its potential applications in organic synthesis. Finally, further research could be conducted into the use of this compound in the synthesis of heterocyclic compounds, as well as into its potential use in the preparation of pharmaceuticals.
合成法
2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile can be synthesized in a variety of ways. One of the most commonly used methods is the reaction of 4-trifluoromethyl phenylmagnesium bromide with ethyl cyanoacetate in the presence of a base such as potassium carbonate. This reaction yields the desired product in good yields.
科学的研究の応用
2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile has a wide range of scientific research applications. It has been used in the synthesis of organic compounds such as hydrazones, thiocyanates, and oxazoles. It has also been used in the preparation of heterocyclic compounds and in the synthesis of pharmaceuticals. Additionally, it has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
Safety and Hazards
特性
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXQNQPMIUKVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351933 |
Source


|
| Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5283-30-7 |
Source


|
| Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416928.png)
![4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416931.png)
![1-(piperidin-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6416934.png)
![3-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6416948.png)

![methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B6416957.png)
![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)

![3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416969.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6416976.png)
![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416980.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6416998.png)
![[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B6417010.png)